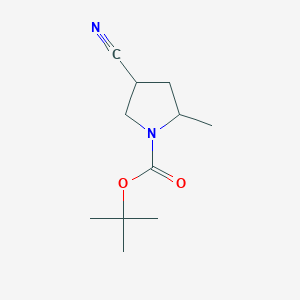

(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

tert-butyl 4-cyano-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3 |

InChI Key |

PVSSRFOUDVSLLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 2s,4s 1 Boc 4 Cyano 2 Methylpyrrolidine

Retrosynthetic Analysis and Key Disconnections Towards the (2S,4S)-Pyrrolidine Core

Retrosynthetic analysis of the (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine core reveals several strategic disconnections. The primary approaches involve either forming the pyrrolidine (B122466) ring from an acyclic precursor or modifying a pre-existing chiral pyrrolidine template. mdpi.comresearchgate.net

A logical disconnection of the C-N bonds of the pyrrolidine ring points to acyclic amino alcohol or amino ketone precursors that can undergo intramolecular cyclization. mdpi.com Another key disconnection is at the C4-cyano bond, suggesting the introduction of the nitrile functionality onto a pyrrolidine intermediate via nucleophilic substitution or conjugate addition. Furthermore, the C2-methyl bond can be disconnected, implying a methylation step on a suitable pyrrolidine precursor.

One common retrosynthetic strategy begins by disconnecting the N1-C2 and C4-C5 bonds, leading back to a chiral amino acid derivative, which can serve as a stereodefined starting material. For instance, derivatives of L-pyroglutamic acid or 4-hydroxy-L-proline are frequently employed as they provide a pre-set stereocenter and a functionalized framework for further elaboration. researchgate.netacs.org This "chiral pool" approach is a powerful method for ensuring the correct absolute stereochemistry in the final product. mdpi.com

Enantioselective Formation of the Pyrrolidine Ring: Strategies and Challenges

The enantioselective construction of the pyrrolidine ring is the cornerstone of the synthesis. Various methodologies have been developed to achieve high levels of stereocontrol. mdpi.com

Asymmetric cyclization reactions of acyclic precursors are a direct method for forming the chiral pyrrolidine ring. mdpi.comnih.gov These reactions often involve intramolecular processes where the stereochemistry is induced by a chiral catalyst or an existing stereocenter in the acyclic chain. For example, an intramolecular aza-Michael addition can be catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukacs.org Another approach is the intramolecular reductive amination of a chiral γ-amino ketone, where the stereochemical outcome is directed by the existing chirality in the substrate.

The use of naturally occurring chiral molecules, or the "chiral pool," is one of the most reliable methods for synthesizing optically pure pyrrolidine derivatives. mdpi.comresearchgate.net Amino acids like L-proline, 4-hydroxy-L-proline, and L-pyroglutamic acid are common starting points because their inherent chirality can be transferred to the target molecule. researchgate.netacs.org

For example, a synthesis might start from commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com The hydroxyl group provides a handle for introducing the cyano group (with inversion of stereochemistry), and the existing stereocenter at C2 directs the stereochemistry of subsequent transformations. This strategy has been successfully used in the synthesis of various pyrrolidine-containing drug precursors. mdpi.com

Catalytic asymmetric methods offer an efficient way to construct chiral pyrrolidines from achiral or racemic starting materials. nih.gov These methods rely on chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Organocatalysis : Chiral amines, phosphoric acids, and thioureas have been used to catalyze domino reactions, such as Mannich/aza-Michael sequences, to produce highly functionalized pyrrolidines with excellent enantioselectivity. whiterose.ac.ukunibo.it

Transition Metal Catalysis : Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines are a powerful tool for synthesizing substituted pyrrolidines. nih.gov Similarly, rhodium and iridium catalysts have been developed for asymmetric hydrogenations and C-H amination reactions to form the pyrrolidine ring. organic-chemistry.orgnih.gov Gold-catalyzed intramolecular hydroamination of amino alkynes followed by stereoselective reduction is another effective strategy. rsc.org

The table below summarizes various catalytic approaches for pyrrolidine synthesis.

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Forms ring with high enantioselectivity. | whiterose.ac.ukacs.org |

| Palladium/Phosphoramidite Ligand | [3+2] Cycloaddition | Tolerant of a wide variety of imine acceptors. | nih.gov |

| Iridium Complex | Borrowing Hydrogen Annulation | Directly uses simple diols and primary amines. | organic-chemistry.org |

| Engineered Cytochrome P411 | Intramolecular C-H Amination | Biocatalytic approach with high enantioselectivity. | nih.gov |

| Gold(I) Complex | Hydroamination/Reduction | Stereodivergent outcome based on protecting group. | rsc.org |

Stereoselective Introduction of the 2-Methyl and 4-Cyano Substituents

Once the pyrrolidine ring is formed, the next critical step is the stereoselective installation of the methyl and cyano groups at the C2 and C4 positions, respectively. The relative trans stereochemistry between these two groups is a key feature of the target molecule.

The introduction of the cyano group at the C4 position with the correct (S) configuration is often achieved through nucleophilic substitution (SN2) on a precursor with a suitable leaving group at C4.

A common strategy involves starting with a chiral precursor such as (2S,4R)-4-hydroxyproline. The hydroxyl group at C4 has the opposite (R) configuration to the desired product. This allows for a two-step sequence:

Activation of the hydroxyl group to convert it into a good leaving group (e.g., tosylate, mesylate, or triflate).

Displacement of the leaving group with a cyanide nucleophile (e.g., sodium cyanide or potassium cyanide). This SN2 reaction proceeds with inversion of configuration, converting the (4R) stereocenter to the desired (4S) stereocenter.

Somfai and coworkers reported a similar strategy starting from pyroglutamic acid, where a hemiaminal intermediate was activated by a Lewis acid, followed by a trans-selective addition of cyanide to establish the desired stereochemistry at C4. acs.org

The table below details typical conditions for this key transformation.

| Starting Material Precursor | Step 1: Activation Reagent | Step 2: Cyanide Source | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (2S,4R)-N-Boc-4-hydroxypyrrolidine derivative | Tosyl chloride (TsCl), Pyridine | Sodium Cyanide (NaCN) | Inversion of configuration at C4 (R to S) | General Chemistry Principle |

| (2S,4R)-N-Boc-4-hydroxypyrrolidine derivative | Methanesulfonyl chloride (MsCl), Et3N | Potassium Cyanide (KCN) | Inversion of configuration at C4 (R to S) | General Chemistry Principle |

| Pyroglutamic acid derived hemiaminal | Lewis Acid (e.g., TMSOTf) | Trimethylsilyl cyanide (TMSCN) | Trans-selective nucleophilic addition | acs.org |

The introduction of the C2-methyl group can be accomplished at various stages, often through stereoselective alkylation of an enolate derived from a pyroglutamate (B8496135) ester or by utilizing a starting material that already contains the methyl group, such as a derivative of 2-methylproline. The relative stereochemistry is controlled by the steric hindrance of the existing ring substituents and the bulky Boc-protecting group, which typically directs incoming electrophiles to the face opposite the existing substituent at C4, resulting in the desired trans relationship.

Control of C2-Methyl Stereochemistry

The establishment of the (2S) stereocenter bearing the methyl group is a critical step in the synthesis of the target molecule. A common and effective strategy involves the use of a chiral precursor that already contains the desired stereochemistry. (S)-Prolinol, which is readily available from the reduction of L-proline, serves as an excellent starting material for introducing the C2 stereocenter. The chirality at C2 is thus inherited from the naturally occurring amino acid.

In a plausible synthetic pathway, (S)-prolinol can be protected and then undergo a series of transformations to introduce the cyano group at the C4 position while retaining the C2 stereochemistry. For instance, a patent describing the synthesis of a related compound, tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, outlines a route starting from a protected 4-hydroxy-L-proline derivative. google.com This approach ensures that the stereochemistry at the carbon that will become C2 in the target molecule is fixed from the outset.

Alternative approaches to control the C2-methyl stereochemistry involve asymmetric catalysis. For example, catalytic asymmetric reactions can be employed to create the chiral pyrrolidine ring from achiral precursors, thereby setting the stereochemistry at C2 in a controlled manner.

N-Protection Strategies: The Role of the Boc Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring during its synthesis. The selection of the Boc group is strategic for several reasons. Firstly, it is robust and stable under a variety of reaction conditions, including those involving nucleophiles and bases, which is essential during the multi-step synthesis of complex molecules. organic-chemistry.org

Secondly, the Boc group can be introduced efficiently, typically by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is generally high-yielding and proceeds under mild conditions.

Thirdly, and perhaps most importantly, the Boc group can be removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other common protecting groups that might be present in the molecule. This orthogonality allows for selective deprotection at a later stage of the synthesis, providing a versatile handle for further functionalization. The presence of the Boc group also influences the reactivity and conformation of the pyrrolidine ring, which can be beneficial in directing the stereochemical outcome of subsequent reactions.

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Stereochemical Purity

One of the most direct and reliable routes commences from a chiral pool starting material like a derivative of 4-hydroxy-L-proline. A multi-step synthesis, as adapted from related patented procedures, can provide the target compound with high stereochemical control. google.com The key steps in such a sequence typically involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide (B81097), reduction of the azide to an amine, and finally, conversion of the amine to the nitrile.

The table below outlines a hypothetical, yet plausible, synthetic route based on established chemical transformations for similar molecules, providing an estimation of yields and the stereochemical outcome for each step.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Stereochemical Purity |

| 1 | Mesylation | MsCl, TEA, DCM, 0 °C | tert-Butyl (2S,4R)-2-methyl-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | ~95 | >99% de |

| 2 | Azide Displacement | NaN₃, DMF, 80 °C | tert-Butyl (2S,4S)-4-azido-2-methylpyrrolidine-1-carboxylate | ~90 | >99% de |

| 3 | Azide Reduction | H₂, Pd/C, MeOH | tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | ~98 | >99% de |

| 4 | Sandmeyer-type Reaction | NaNO₂, HCl; then CuCN, KCN | This compound | ~70 | >99% de |

This table is a representation of a potential synthetic route and the data is estimated based on typical yields for such reactions.

Another viable approach could involve a catalytic asymmetric synthesis, which might offer a shorter route from achiral starting materials. For example, a diastereoselective intramolecular cyclization could be employed to construct the pyrrolidine ring and simultaneously set the two stereocenters. While potentially more elegant, these routes often require extensive optimization of catalysts and reaction conditions to achieve high yields and stereoselectivity.

Chemical Reactivity and Transformations of 2s,4s 1 Boc 4 Cyano 2 Methylpyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen: Boc Deprotection and Subsequent Transformations

The nitrogen atom of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.netorganic-chemistry.org However, it is readily cleaved under acidic conditions. researchgate.net

The deprotection of the Boc group proceeds via acid-catalyzed hydrolysis. nih.gov Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this transformation. nih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutene. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine.

Once deprotected, the resulting (2S,4S)-4-cyano-2-methylpyrrolidine possesses a nucleophilic secondary amine, which can undergo a variety of subsequent transformations. These include, but are not limited to, acylation, alkylation, and sulfonylation reactions to introduce a wide range of substituents at the nitrogen atom.

| Reagent | Typical Conditions |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. |

| Hydrochloric acid (HCl) | In a solvent such as dioxane, methanol, or ethyl acetate. |

| Phosphoric acid | Can also be used for acidic hydrolysis. nih.gov |

Nucleophilic and Electrophilic Reactivity of the Cyano Group at C4

The cyano group (-C≡N) at the C4 position is a versatile functional group that can undergo a range of transformations, exhibiting both nucleophilic and electrophilic character at the carbon and nitrogen atoms, respectively.

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. organic-chemistry.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. The reaction proceeds through an amide intermediate. Basic hydrolysis, on the other hand, is carried out by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide, which initially yields a carboxylate salt that is subsequently protonated to give the carboxylic acid.

The cyano group can also be reduced to a primary amine. organic-chemistry.org A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another widely used method for the reduction of nitriles to primary amines. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic acid |

| Reduction | 1. LiAlH₄, ether/THF; 2. H₂O | Primary amine |

| Reduction | H₂, Pd/C (or Pt, Ni), high pressure | Primary amine |

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the cyano group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a valuable method for the formation of carbon-carbon bonds.

Stereospecific Reactions at C2 and C4

The stereochemistry at the C2 and C4 positions of (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine is expected to exert significant stereocontrol in reactions occurring at or adjacent to these centers. While specific studies on this exact molecule are limited, general principles of diastereoselective reactions on substituted pyrrolidines can be applied.

Reactions involving the formation of new stereocenters on the pyrrolidine ring are likely to proceed with high diastereoselectivity, influenced by the steric hindrance and electronic effects of the existing substituents. For instance, in reactions where a nucleophile attacks the pyrrolidine ring or a group attached to it, the approach of the reagent will be favored from the less sterically hindered face of the molecule. The (2S,4S) configuration dictates a specific three-dimensional arrangement of the methyl and cyano groups, which will direct incoming reagents to a particular trajectory.

Several studies on the diastereoselective synthesis of substituted pyrrolidines have demonstrated that the stereochemistry of the starting materials can effectively control the stereochemical outcome of the products. organic-chemistry.orgacs.orgnih.govacs.org These syntheses often involve multicomponent reactions where new stereocenters are created with high levels of diastereoselectivity. organic-chemistry.orgacs.orgnih.gov While these examples focus on the synthesis of the pyrrolidine ring itself, the principles of stereocontrol are applicable to subsequent reactions on the pre-formed ring system of this compound.

Stability and Handling Considerations for this compound

The stability of this compound is largely determined by the properties of the Boc protecting group and the cyano group. The Boc group is known to be stable to a wide range of reagents and conditions, including bases, nucleophiles, and mild reducing agents. researchgate.netorganic-chemistry.org However, its lability in the presence of strong acids means that the compound should be handled and stored in the absence of acidic conditions to prevent premature deprotection. researchgate.net

The cyano group is generally stable under neutral conditions. However, care should be taken to avoid exposure to strong acids or bases, especially at elevated temperatures, which could lead to unintended hydrolysis. Organic nitriles should be handled with appropriate safety precautions in a well-ventilated area, as they can be toxic.

For long-term storage, it is advisable to keep the compound in a cool, dry, and well-sealed container to prevent degradation.

Derivatization and Synthetic Utility of 2s,4s 1 Boc 4 Cyano 2 Methylpyrrolidine in the Construction of Complex Chiral Molecules

Elaboration of the Cyano Group: Access to Carboxylic Acids, Amides, and Amines

The cyano group at the C4 position of (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine is a key functional handle that can be transformed into a variety of other important functional groups, thereby expanding its synthetic potential.

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation. This is typically achieved under acidic or basic conditions, affording the corresponding (2S,4S)-1-Boc-4-carboxy-2-methylpyrrolidine. This carboxylic acid derivative can then serve as a precursor for further modifications, such as esterification or amide bond formation.

Alternatively, the cyano group can be partially hydrated to form a primary amide, (2S,4S)-1-Boc-4-carboxamido-2-methylpyrrolidine. This transformation is often accomplished using reagents like hydrogen peroxide in the presence of a base.

Furthermore, the reduction of the nitrile functionality provides access to the corresponding primary amine, (2S,4S)-1-Boc-4-(aminomethyl)-2-methylpyrrolidine. This is a crucial transformation as it introduces a nucleophilic center that can be utilized for the construction of larger molecular frameworks. Common reducing agents for this purpose include lithium aluminum hydride (LAH) or catalytic hydrogenation.

| Transformation | Product | Typical Reagents and Conditions |

| Hydrolysis | (2S,4S)-1-Boc-4-carboxy-2-methylpyrrolidine | H₂SO₄ (aq), heat; or NaOH (aq), heat |

| Hydration | (2S,4S)-1-Boc-4-carboxamido-2-methylpyrrolidine | H₂O₂, NaOH |

| Reduction | (2S,4S)-1-Boc-4-(aminomethyl)-2-methylpyrrolidine | LiAlH₄ in THF; or H₂, Raney Ni |

Functionalization of the Pyrrolidine (B122466) Ring System

Beyond the elaboration of the cyano group, the pyrrolidine ring itself offers several avenues for functionalization, further enhancing the synthetic utility of this chiral building block.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. The resulting secondary amine, (2S,4S)-4-cyano-2-methylpyrrolidine, can then undergo a wide range of reactions, including N-alkylation, N-acylation, and reductive amination, to introduce diverse substituents.

Functionalization at the C2-methyl group is also a possibility, although it can be more challenging. Deprotonation of the α-proton to the Boc-protected nitrogen could potentially form an enolate, which could then be alkylated. However, the stereochemical outcome of such a reaction would need to be carefully controlled.

Utilization as a Chiral Building Block in Multistep Organic Syntheses

The true value of this compound lies in its application as a chiral building block for the synthesis of complex and biologically active molecules. Its well-defined stereochemistry is transferred to the target molecules, making it an invaluable tool in asymmetric synthesis.

Applications in the Synthesis of N-Heterocyclic Scaffolds

The derivatives of this compound are excellent precursors for the synthesis of various N-heterocyclic scaffolds. For instance, the diamine obtained from the reduction of the cyano group and subsequent deprotection can be used as a scaffold to construct bicyclic systems. Reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines or other related structures. The stereochemistry of the pyrrolidine ring directs the formation of the new stereocenters in the resulting bicyclic molecule.

Construction of Stereodefined Polycyclic Systems

The rigid, stereochemically defined nature of this pyrrolidine derivative makes it an ideal starting material for the construction of complex polycyclic systems, including alkaloids and other natural products. Intramolecular cyclization reactions, such as Pictet-Spengler or Mannich reactions, initiated from functional groups introduced via derivatization of the cyano or methyl groups, can lead to the formation of intricate ring systems with high stereocontrol.

Advanced Spectroscopic and Structural Characterization of 2s,4s 1 Boc 4 Cyano 2 Methylpyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative stereochemistry of organic molecules. For (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum reveals the chemical environment of each proton. The tert-butoxycarbonyl (Boc) protecting group gives rise to a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed around 1.4-1.5 ppm. The methyl group at the C2 position is expected to appear as a doublet in the aliphatic region. The protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns due to geminal and vicinal couplings. The relative trans configuration of the methyl and cyano groups can be inferred from the coupling constants (J-values) between the ring protons, which are influenced by the dihedral angles between them. The pyrrolidine ring is not planar and adopts an envelope or twist conformation, which influences these coupling constants. beilstein-journals.orgnih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between protons. longdom.org Cross-peaks in the COSY spectrum confirm which protons are coupled to each other, allowing for the assignment of the entire spin system of the pyrrolidine ring. longdom.orgresearchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | 1.45 | s | - |

| CH₃-C2 | 1.20 | d | 6.8 |

| H-C2 | 4.05 | m | - |

| H-C3a | 2.10 | m | - |

| H-C3b | 2.35 | m | - |

| H-C4 | 3.15 | m | - |

| H-C5a | 3.50 | m | - |

| H-C5b | 3.65 | m | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | 28.4 |

| CH₃-C2 | 18.5 |

| C3 | 35.0 |

| C4 | 26.0 |

| C5 | 46.5 |

| C2 | 58.0 |

| C=O (Boc) | 154.0 |

| CN | 122.0 |

| C(CH₃)₃ | 80.5 |

Chiral Chromatography for Enantiomeric Excess (ee) Determination

The biological activity of chiral molecules is often highly dependent on their enantiomeric purity. Therefore, the determination of enantiomeric excess (ee) is a critical step in the characterization of compounds like this compound. polyu.edu.hk Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most common and reliable method for separating and quantifying enantiomers. nih.govgcms.cz

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times for the (2S,4S) and (2R,4R) enantiomers, allowing for their separation and quantification. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. gcms.cz

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. youtube.com For a sample to be considered enantiomerically pure, the ee should be greater than 99%.

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (2S,4S) | 8.5 min (hypothetical) |

| Retention Time (2R,4R) | 10.2 min (hypothetical) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm its molecular formula (C₁₁H₁₈N₂O₂).

Electron ionization (EI) or, more commonly for this type of molecule, soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are employed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for N-Boc protected amines is the loss of the Boc group or its components. doaj.orgxml-journal.net Common fragments would include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). doaj.orgxml-journal.net The fragmentation of the pyrrolidine ring itself can also provide clues about the positions of the substituents.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Identity | Description |

| 211.1492 | [M+H]⁺ | Protonated molecular ion |

| 155.0866 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 111.0917 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |

| 81.0706 | [C₅H₇N]⁺ | Fragment from pyrrolidine ring cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the Boc protector, typically in the range of 1680-1700 cm⁻¹. Another key feature is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band around 2240-2260 cm⁻¹. The C-H stretching vibrations of the aliphatic methyl and pyrrolidine ring protons are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations of the pyrrolidine ring and the C-O stretching of the ester part of the Boc group will also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy can provide complementary information. The nitrile stretch is often strong and easily identifiable in the Raman spectrum.

Table 5: Predicted Characteristic Vibrational Frequencies

| Functional Group | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (aliphatic) | IR, Raman | 2850-3000 | Strong (IR), Medium (Raman) |

| C≡N (nitrile) | IR, Raman | 2240-2260 | Medium, Sharp (IR), Strong (Raman) |

| C=O (Boc carbamate) | IR | 1680-1700 | Strong, Sharp |

| C-N (amine) | IR | 1150-1250 | Medium |

| C-O (carbamate) | IR | 1050-1170 | Strong |

X-ray Crystallography for Absolute Stereochemical Confirmation

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of all atoms in the molecule can be determined.

For a chiral molecule like this compound, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry at the C2 and C4 positions. nih.govnih.gov The resulting crystal structure would confirm the trans relationship between the methyl and cyano groups and establish the (S) configuration at both stereocenters. Furthermore, the crystallographic data provides precise bond lengths, bond angles, and information about the conformation of the pyrrolidine ring in the solid state. nih.gov

Although obtaining a crystal suitable for X-ray diffraction can be challenging, the information it provides is unparalleled for the definitive structural proof of a new chiral entity. nih.gov

Computational and Theoretical Studies on 2s,4s 1 Boc 4 Cyano 2 Methylpyrrolidine

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformations are crucial as they dictate the spatial orientation of the substituents, which in turn influences the molecule's reactivity and interactions with other molecules. The primary modes of puckering for the pyrrolidine ring are the "envelope" (or Cγ-exo/endo) and "twist" conformations. nih.govacs.org

For substituted pyrrolidines, the substituents' nature, size, and stereochemistry heavily influence the conformational preference. acs.orgbeilstein-journals.org In (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine, the substituents are the Boc group on the nitrogen, a methyl group at the C2 position, and a cyano group at the C4 position. The conformational equilibrium is determined by the interplay of steric and stereoelectronic effects among these groups.

The pyrrolidine ring is known to exhibit two predominant pucker modes, referred to as Cγ-endo and Cγ-exo, which correspond to the C4 atom being either "down" or "up" relative to the plane defined by the other four ring atoms. acs.org The preference for one pucker over the other can be controlled by the substituents on the ring. nih.govacs.org For instance, in proline derivatives, an unsubstituted ring slightly favors the endo pucker. acs.org However, substituents can shift this equilibrium. Electronegative substituents and sterically demanding groups will preferentially occupy a pseudoequatorial position to minimize steric strain. nih.govbeilstein-journals.org

In the (2S,4S) configuration, the methyl and cyano groups are on opposite sides of the ring (trans). Computational studies on similar substituted pyrrolidines suggest that the ring will adopt a conformation that minimizes the steric interactions of these substituents. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen also significantly influences the ring's pucker and the rotational barrier of the amide bond. Quantum mechanical calculations on related systems have shown that Cγ-endo puckers can be more stable than Cγ-exo states by 1.2 to 2.8 kcal/mol. frontiersin.org The final equilibrium for this compound would be a balance of these competing influences.

Table 1: Factors Influencing Pyrrolidine Ring Conformation

| Factor | Description | Predicted Influence on this compound |

| Ring Pucker | The pyrrolidine ring adopts non-planar envelope (Cγ-exo/endo) or twist conformations to relieve strain. nih.govacs.org | The ring will exist in an equilibrium of puckered states, with the lowest energy conformer being the most populated. |

| Substituent Orientation | Substituents prefer a pseudoequatorial orientation to minimize steric hindrance (A-value). nih.gov | The methyl and cyano groups will favor conformations where they occupy pseudoequatorial positions. |

| Stereoelectronic Effects | Interactions between orbitals, such as the gauche effect or anomeric effects with electronegative substituents like fluorine or cyano groups, can stabilize specific conformations. beilstein-journals.org | The electron-withdrawing cyano group may engage in stereoelectronic interactions that influence the ring pucker. |

| N-Acyl Group | The bulky N-Boc group restricts rotation around the N-C(O) bond and influences the ring's conformational preference. frontiersin.org | The Boc group will sterically interact with the C2-methyl group, favoring a specific ring pucker to alleviate this strain. |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. The cyano group is strongly electron-withdrawing, which significantly impacts the electron density distribution across the pyrrolidine ring. This makes the carbon atom of the nitrile group electrophilic and the adjacent C4 proton more acidic than a typical C-H bond on a saturated ring.

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. These calculations would likely show:

A low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized around the cyano group, making it susceptible to nucleophilic attack.

A polarized C-CN bond, resulting in a partial positive charge on the nitrile carbon.

The Highest Occupied Molecular Orbital (HOMO) would likely be located on the nitrogen atom of the pyrrolidine ring, though its nucleophilicity is significantly tempered by the electron-withdrawing Boc group.

The nitrile group itself is a versatile functional handle. For instance, in the context of enzyme inhibitors, the cyano group can form reversible covalent bonds with serine residues in the active site of proteases like dipeptidyl peptidase IV (DPP-IV). nih.gov Theoretical studies can model these interactions. The Boc-protecting group, while sterically hindering, makes the nitrogen lone pair less available for reactions, directing reactivity towards other parts of the molecule. The methyl group at C2 provides steric bulk that can influence the approach of reagents.

Mechanistic Insights into Stereoselective Transformations

The defined stereochemistry at the C2 and C4 positions makes this compound a valuable chiral building block. Computational studies are instrumental in understanding and predicting the stereochemical outcomes of reactions involving such molecules.

For example, if the cyano group were to be reduced or hydrolyzed, the stereocenters at C2 and C4 would direct the approach of the reagents to one face of the molecule, leading to a stereoselective transformation. DFT calculations can be used to model the transition states of competing reaction pathways. acs.org The pathway with the lower activation energy will be the favored one, and its stereochemical outcome can be predicted.

In reactions such as 1,3-dipolar cycloadditions to form more complex heterocyclic systems, the existing stereocenters on the pyrrolidine ring can control the facial selectivity of the reaction. nih.govchemistryviews.org Mechanistic studies on similar transformations often reveal that the reaction proceeds through a highly organized transition state where steric and electronic factors of the chiral substrate dictate the stereochemistry of the newly formed centers. nih.govacs.org Computational modeling of these transition states can elucidate the origins of the observed stereoselectivity, whether it arises from minimizing steric clash or from favorable orbital interactions.

Predictive Modeling for Novel this compound Derivatives

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to design new molecules with desired properties based on a known molecular scaffold. nih.gov The this compound structure can serve as a core for developing new derivatives, for example, as enzyme inhibitors. nih.govnih.gov

A typical workflow for predictive modeling would involve:

Scaffold Hopping/Decoration : Generating a virtual library of derivatives by modifying the core structure, for instance, by replacing the cyano group with other functional groups or altering the substitution pattern.

Descriptor Calculation : For each virtual compound, computational methods are used to calculate various molecular descriptors (e.g., steric, electronic, hydrophobic properties).

Model Building : A statistical model (e.g., CoMFA, CoMSIA) is built that correlates the calculated descriptors with experimentally determined activity for a small set of known compounds. nih.govbuecher-doppler.ch

Activity Prediction : The model is then used to predict the biological activity of the larger virtual library of new compounds. cas.org

This in silico approach allows for the rational design of new, potentially more potent and selective molecules. nih.gov For example, based on the this compound scaffold, models could predict which modifications would enhance binding to a specific biological target, such as a protease or a receptor, guiding synthetic efforts towards the most promising candidates. acs.org

Conclusion and Future Research Directions in 2s,4s 1 Boc 4 Cyano 2 Methylpyrrolidine Chemistry

Summary of Current Research Achievements and Methodological Advances

While direct research on (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine is sparse, the synthesis of analogous 2,4-disubstituted chiral pyrrolidines is well-established, providing a clear methodological blueprint. Current achievements in stereoselective pyrrolidine (B122466) synthesis can be broadly categorized into two main approaches: modifications of existing chiral precursors and de novo cyclization strategies.

Proline and its derivatives, such as 4-hydroxyproline, serve as common starting points from the chiral pool. mdpi.com These methods involve the functionalization of the pre-existing, optically pure pyrrolidine ring. mdpi.com For a compound with the specific stereochemistry of this compound, a multi-step transformation from a suitable hydroxyproline (B1673980) derivative would be a conventional and reliable approach.

Alternatively, stereoselective cyclization of acyclic precursors has emerged as a powerful strategy. mdpi.com Methods like intramolecular Michael additions, reductive aminations, and various cycloaddition reactions, including [3+2] cycloadditions with azomethine ylides, allow for the controlled construction of the pyrrolidine ring with defined stereocenters. acs.org Asymmetric multicomponent reactions, in particular, offer an efficient route to highly functionalized pyrrolidines by creating multiple stereogenic centers in a single operation. nih.gov

The table below summarizes established methodologies that could be adapted for the synthesis of the target compound.

| Synthetic Strategy | Description | Key Features | Potential for (2S,4S) isomer |

| Chiral Pool Synthesis | Modification of enantiopure starting materials like (2S,4S)-4-hydroxyproline. | Reliable stereochemical control based on the starting material. | High |

| [3+2] Cycloaddition | Reaction between an azomethine ylide and a substituted alkene. | High degree of stereocontrol possible with chiral catalysts or auxiliaries. acs.org | High |

| Intramolecular Cyclization | Ring-closing reactions of acyclic amino-alkenes or related structures. | Diastereoselectivity can be controlled by substrate or reagent. | Moderate to High |

| Multicomponent Reactions | One-pot reactions combining three or more reactants to form the pyrrolidine core. nih.gov | High efficiency and molecular diversity. Stereocontrol can be challenging. nih.gov | Moderate |

Unexplored Reactivity and Synthetic Opportunities

The structure of this compound offers several avenues for unexplored chemical transformations. The primary sites for reactivity are the cyano group and, following deprotection of the Boc group, the secondary amine.

Transformations of the Cyano Group: The nitrile functionality is a versatile synthetic handle that can be converted into a variety of other functional groups.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation would yield a chiral 1,3-diamine precursor, a valuable building block for ligands in coordination chemistry and organocatalysis.

Hydrolysis: Hydrolysis of the nitrile can provide a carboxylic acid or an amide. The resulting 4-carboxypyrrolidine derivative could be used in peptide synthesis or as a scaffold for further functionalization.

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis, providing a route to introduce further complexity at the C4 position.

Cycloadditions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry.

Reactivity of the Pyrrolidine Scaffold: The N-Boc protecting group offers robust protection during transformations at the C4 position but can be readily removed under acidic conditions. The resulting secondary amine opens up a vast array of synthetic possibilities.

N-Alkylation/Arylation: The secondary amine can be functionalized with a wide range of substituents.

Catalyst Development: The deprotected pyrrolidine can serve as the core for developing novel organocatalysts, mimicking the success of proline and its derivatives. chemicalbook.com

The following table outlines potential, yet unexplored, reactions for this specific molecule.

| Reactive Site | Reaction Type | Potential Product | Significance |

| C4-Cyano Group | Reduction (e.g., with LiAlH₄ or H₂/catalyst) | (2S,4S)-1-Boc-4-(aminomethyl)-2-methylpyrrolidine | Chiral diamine, ligand precursor |

| C4-Cyano Group | Hydrolysis (acidic or basic) | (2S,4S)-1-Boc-4-carboxy-2-methylpyrrolidine | Chiral amino acid analogue |

| C4-Cyano Group | Addition of Grignard Reagent (R-MgBr) | (2S,4S)-1-Boc-4-(acyl)-2-methylpyrrolidine | Functionalized ketone intermediate |

| N1-Boc Group | Deprotection (e.g., with TFA) | (2S,4S)-4-cyano-2-methylpyrrolidine | Chiral secondary amine scaffold |

| N1 (post-deprotection) | N-Functionalization | Varied N-substituted pyrrolidines | Diverse building blocks for catalysts/pharma |

Emerging Trends in Chiral Pyrrolidine Synthesis

The field of chiral pyrrolidine synthesis is continuously evolving, with several emerging trends that could be applied to the efficient construction of this compound.

Organocatalysis: The use of small organic molecules to catalyze stereoselective reactions has revolutionized asymmetric synthesis. Organocatalytic methods for the enantioselective Michael addition to nitroalkenes followed by reductive cyclization are a prominent strategy for creating substituted pyrrolidines. chemicalbook.com

Biocatalysis: Enzymes are increasingly used for their exceptional stereoselectivity under mild reaction conditions. Biocatalytic approaches, such as the use of imine reductases or transaminases, could offer green and highly efficient routes to chiral pyrrolidine intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new pathways for radical-mediated reactions. This could enable novel cyclization strategies or C-H functionalization of pyrrolidine rings under exceptionally mild conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could be a significant methodological advance, particularly for producing the compound on a larger scale.

Potential for Novel Applications in Materials Science or Catalyst Design

The specific substitution pattern of this compound makes it an intriguing candidate for applications in materials science and catalyst design, pending appropriate modifications.

Catalyst Design: Upon deprotection and conversion of the cyano group, the resulting scaffold could be elaborated into novel chiral ligands for asymmetric metal catalysis. For instance, conversion to an aminomethyl group would create a C2-asymmetric diamine suitable for chelating transition metals. Alternatively, the secondary amine itself could be the basis for a new class of organocatalysts for reactions such as aldol (B89426) or Michael additions. chemicalbook.com

Materials Science: Chiral pyrrolidines are being incorporated into advanced materials to impart chirality and functionality.

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The pyrrolidine scaffold, after suitable modification to include linker functionalities (e.g., carboxylic acids from nitrile hydrolysis), could be used as a chiral building block for the synthesis of enantiopure MOFs or COFs. nih.gov These materials have potential applications in asymmetric catalysis, chiral separations, and sensing. nih.gov

Chiral Polymers: The molecule could be incorporated as a monomer into polymers to create chiral stationary phases for chromatography or as components of chiral membranes for enantioselective separations.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine, and how do stereochemical outcomes influence reaction design?

- Methodological Answer : The synthesis typically involves enantioselective pyrrolidine ring formation, followed by Boc protection and cyano-group introduction. For example, the Boc group can be introduced via tert-butoxycarbonylation under anhydrous conditions (e.g., Boc₂O, DMAP, in DCM) to preserve stereochemistry . The 4-cyano substituent may be introduced via nucleophilic substitution or cyanide addition, requiring careful control of reaction temperature and solvent polarity to avoid racemization. Stereochemical purity is validated using chiral HPLC or polarimetry, as seen in related pyrrolidine derivatives .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, advanced NMR techniques (e.g., NOESY or J-based coupling analysis) can infer spatial relationships between substituents. For instance, the coupling constants between H-2 and H-4 in pyrrolidine derivatives correlate with dihedral angles, distinguishing cis/trans configurations . Comparisons with known (2S,4R) or (2R,4S) analogs (e.g., from and ) are critical for validation.

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers, as Boc-protected amines are prone to hydrolysis. Avoid exposure to moisture, strong acids/bases, and elevated temperatures. Safety data sheets (SDS) for analogous Boc-pyrrolidines recommend using PPE (gloves, goggles) and working in a fume hood due to potential cyanide-related hazards .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl and 4-cyano groups influence the compound’s conformational flexibility in catalytic applications?

- Methodological Answer : The 2-methyl group introduces steric hindrance, restricting puckering of the pyrrolidine ring, while the 4-cyano group’s electron-withdrawing nature polarizes the ring system. Computational modeling (DFT or MD simulations) can predict preferred conformers. Experimental validation via VT-NMR (variable-temperature NMR) or IR spectroscopy can detect rotational barriers, as demonstrated in substituted pyrrolidines like those in and .

Q. What analytical approaches resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, pH, or impurities. Reproduce spectra under standardized conditions (e.g., DMSO-d6 or CDCl3, 25°C) and cross-reference with databases (PubChem, SciFinder). For example, and highlight solvent-dependent chemical shifts in pyrrolidine derivatives. High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) further confirm molecular integrity .

Q. How can this compound serve as a precursor for complex chiral ligands or peptidomimetics?

- Methodological Answer : The Boc group allows selective deprotection for further functionalization (e.g., amidation, alkylation). The 4-cyano group can be reduced to an amine for coupling reactions. For peptidomimetics, the pyrrolidine scaffold mimics proline’s conformational constraints, as seen in pseudo-proline derivatives ( ). Catalytic applications may involve metal coordination studies, leveraging the stereochemistry for enantioselective catalysis .

Data Contradiction and Validation

Q. What strategies validate the purity of this compound when HPLC and NMR data appear inconsistent?

- Methodological Answer : Combine orthogonal techniques:

- HPLC : Use two distinct columns (e.g., C18 and chiral columns) to detect co-eluting impurities.

- NMR : Compare integrals of diagnostic protons (e.g., Boc CH3 vs. cyano-adjacent protons) to quantify impurities.

- Elemental Analysis : Confirm C/H/N ratios match theoretical values.

Refer to protocols in and , where purity ≥98% is achieved via recrystallization or preparative HPLC.

Safety and Compliance

Q. What are the critical hazards associated with synthesizing or modifying this compound, and how are they mitigated?

- Methodological Answer : Key risks include:

- Cyanide exposure : Use KCN or NaCN with strict ventilation and cyanide detox kits (e.g., amyl nitrite).

- Boc-deprotection hazards : Acidic conditions (TFA/HCl) generate CO2 gas; release pressure gradually.

Mitigation strategies align with SDS guidelines for structurally similar compounds ( ).

Applications in Drug Discovery

Q. How is this compound utilized in PROTACs or targeted protein degradation studies?

- Methodological Answer : The pyrrolidine scaffold’s rigidity and stereochemistry make it suitable for E3 ligase binding motifs. For example, derivatives in and incorporate similar structures into heterobifunctional molecules. The Boc group is later replaced with linkers for target protein engagement, validated via cellular degradation assays (e.g., Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.